![molecular formula C18H13N3O2 B5748661 4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)
4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as NO-711, is a potent and selective blocker of the neuronal chloride transporter, KCC2. This compound has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, neuropathic pain, and spinal cord injury.
作用機序
4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine works by blocking the activity of the neuronal chloride transporter, KCC2. This transporter is responsible for maintaining the low intracellular chloride concentration in neurons, which is essential for proper neuronal function. By blocking KCC2, 4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine increases the intracellular chloride concentration, which in turn reduces neuronal excitability and reduces the likelihood of seizures.
Biochemical and Physiological Effects:
4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase the expression of the GABA receptor in the brain, which is thought to contribute to its anticonvulsant effects. Additionally, it has been shown to reduce the expression of inflammatory cytokines in the spinal cord, which may contribute to its analgesic effects.
実験室実験の利点と制限
One of the advantages of using 4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its selectivity for KCC2. This allows researchers to specifically target this transporter without affecting other chloride transporters in the body. Additionally, 4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to be effective in reducing seizures and neuropathic pain in animal models, which makes it a useful tool for studying these conditions.
One limitation of using 4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its potential toxicity. While it has been shown to be safe in animal studies, its safety and efficacy in humans have not been established. Additionally, 4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications.
将来の方向性
There are a number of future directions for research on 4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is in developing more potent and selective KCC2 blockers that can be used in humans. Additionally, researchers are exploring the potential of 4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in treating other neurological disorders, such as traumatic brain injury and stroke. Finally, there is interest in understanding the long-term effects of 4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine on neuronal function and development.
合成法
The synthesis of 4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves a series of chemical reactions starting with the condensation of 2-aminopyridine with ethyl chloroformate to form ethyl 2-pyridylcarbamate. This intermediate is then reacted with 1-naphthol and triethylamine to produce 2-(1-naphthyloxy)-ethyl 2-pyridylcarbamate. The final step involves the reaction of this intermediate with thionyl chloride and sodium azide to yield 4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.
科学的研究の応用
4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. In particular, it has been shown to be effective in reducing seizures in animal models of epilepsy. Additionally, it has been shown to be effective in reducing neuropathic pain in animal models of peripheral nerve injury.
特性
IUPAC Name |
5-(naphthalen-1-yloxymethyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-2-6-15-13(4-1)5-3-7-16(15)22-12-17-20-18(21-23-17)14-8-10-19-11-9-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYMGNBODQWNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5748591.png)
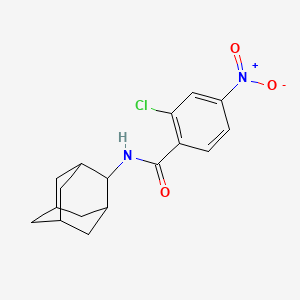
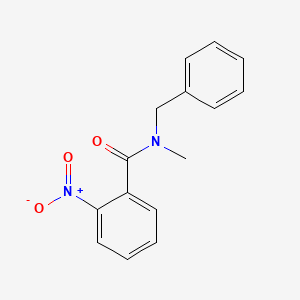
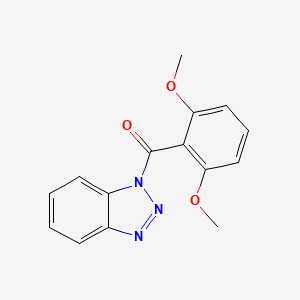
![N-[2-(4-fluorophenyl)ethyl]-3-methyl-2-nitrobenzamide](/img/structure/B5748611.png)
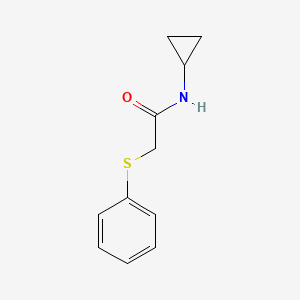
![N-cycloheptyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5748637.png)
![methyl 2-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748642.png)
![2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide](/img/structure/B5748646.png)
![N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5748667.png)

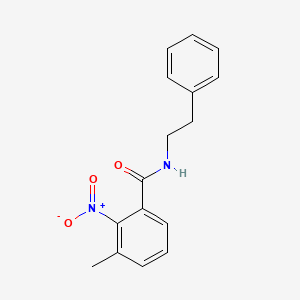
![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)